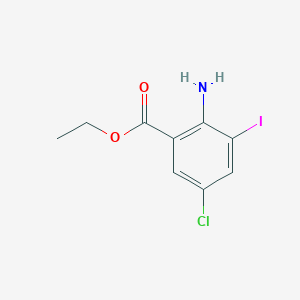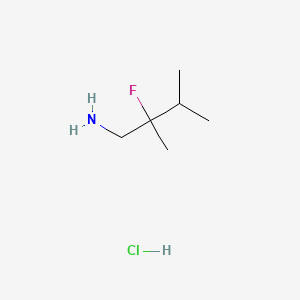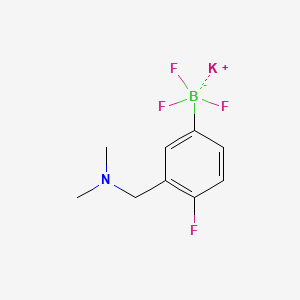![molecular formula C14H12BrFOS B13471176 4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)
4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, methoxy, and methylsulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the fluorophenyl, methoxy, and methylsulfanyl groups through various organic reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar in structure but lacks the fluorophenyl and methylsulfanyl groups.
1-Bromo-4-fluorobenzene: Contains the bromine and fluorine atoms but lacks the methoxy and methylsulfanyl groups.
4-Bromophenyl methyl ether: Similar to 4-Bromoanisole but with slight variations in the functional groups.
Uniqueness
4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of bromine, fluorine, methoxy, and methylsulfanyl groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H12BrFOS |
|---|---|
Molecular Weight |
327.21 g/mol |
IUPAC Name |
4-bromo-1-[(4-fluorophenyl)methoxy]-2-methylsulfanylbenzene |
InChI |
InChI=1S/C14H12BrFOS/c1-18-14-8-11(15)4-7-13(14)17-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3 |
InChI Key |
ZJNGPOZXFDFMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


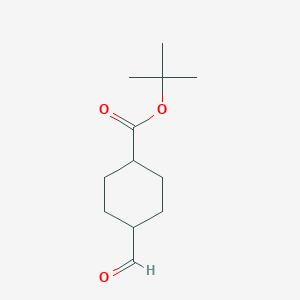
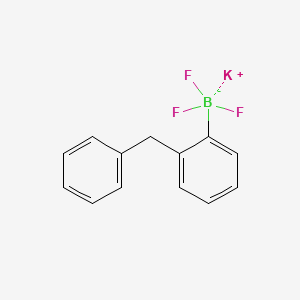
![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
![Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
![1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13471116.png)
![Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13471118.png)

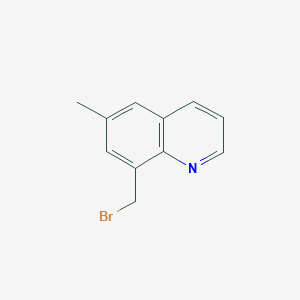
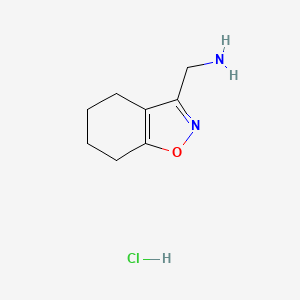
![{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13471132.png)
